Chlorantholide A
CAS No.: 1372558-33-2
Cat. No.: VC0108795
Molecular Formula: C15H16O3
Molecular Weight: 244.28574
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1372558-33-2 |
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Molecular Formula | C15H16O3 |
Molecular Weight | 244.28574 |
IUPAC Name | (4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione |
Standard InChI | InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1 |
SMILES | CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C |
Appearance | Powder |
Introduction
Chemical Structure and Properties
Chlorantholide A is characterized by its specific molecular structure with the IUPAC name (4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f]benzofuran-2,7-dione. This compound has a molecular formula of C15H16O3 and a molecular weight of 244.29 g/mol. The structure features a complex ring system with specific stereochemistry that contributes to its biological activity profile.
The compound is identifiable through various analytical methods, including its unique InChI identifier (InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1) and canonical SMILES notation (CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C).
Table 1: Chemical Properties of Chlorantholide A
Property | Value |
---|---|
Molecular Formula | C15H16O3 |
Molecular Weight | 244.29 g/mol |
CAS Number | 1372558-33-2 |
IUPAC Name | (4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f]benzofuran-2,7-dione |
InChI Key | HCWOSGGWMYYACF-SWLSCSKDSA-N |
Canonical SMILES | CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C |
The structural characteristics of Chlorantholide A include multiple functional groups that contribute to its reactivity and biological interactions. These include carbonyl groups, a lactone ring, and methyl substituents in specific positions that affect its spatial arrangement and interaction with biological targets.
Isolation and Preparation Methods
Chlorantholide A is primarily obtained through extraction from natural sources, specifically from the plant Chloranthus elatior. The isolation process typically involves several steps of extraction and purification to obtain the pure compound.
Extraction Process
The extraction of Chlorantholide A begins with the collection and preparation of plant material from Chloranthus elatior. The plant material is typically dried and ground to increase the surface area for efficient extraction. The extraction process primarily involves organic solvents, with methodical steps to isolate the target compound from other plant constituents.
Purification Techniques
Following the initial extraction, the crude extract undergoes various chromatographic techniques for purification. This typically includes column chromatography, which may be followed by high-performance liquid chromatography (HPLC) to achieve high purity levels. The purification process is critical to obtain Chlorantholide A in its pure form for research and analysis purposes.
Synthetic Approaches
Chemical Reactions and Derivatives
Chlorantholide A can undergo various chemical transformations due to its functional groups, leading to the formation of derivatives with potentially modified bioactivities.
Oxidation Reactions
Chlorantholide A can undergo oxidation reactions, potentially introducing additional oxygen-containing functional groups into the molecule. Common oxidizing agents used in these transformations include potassium permanganate and chromium trioxide. These reactions can lead to the formation of hydroxylated or carboxylated derivatives of Chlorantholide A.
Reduction Reactions
Reduction reactions of Chlorantholide A typically target the carbonyl groups present in the molecule, converting them to alcohols or other reduced forms. Common reducing agents for these transformations include sodium borohydride and lithium aluminum hydride. The reduced forms of Chlorantholide A may exhibit different biological activities compared to the parent compound.
Substitution Reactions
Substitution reactions can replace hydrogen atoms or functional groups in Chlorantholide A with other substituents. These reactions often involve halogens and nucleophiles under various conditions. Such modifications to the structure of Chlorantholide A can lead to derivatives with altered physico-chemical properties and potentially enhanced biological activities.
Biological Activities
Chlorantholide A has been investigated for various biological activities, making it a compound of interest for potential therapeutic applications. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Chlorantholide A has demonstrated inhibitory effects on inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The compound is believed to modulate signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory mediators. This activity may be relevant in the context of inflammatory disorders, where modulation of inflammatory pathways could provide therapeutic benefits.
Antimicrobial Effects
Chlorantholide A has shown activity against various microbial strains, indicating its potential as an antimicrobial agent. This property may be valuable in the context of developing new antimicrobial compounds to address the growing concern of antimicrobial resistance. Further research is needed to characterize the spectrum of antimicrobial activity of Chlorantholide A and to understand its mechanism of action against microbial pathogens.
Table 2: Biological Activities of Chlorantholide A
Biological Activity | Description | Potential Applications |
---|---|---|
Anti-inflammatory | Inhibits inflammatory pathways | Treatment of inflammatory disorders |
Antioxidant | Scavenges free radicals, reduces oxidative stress | Prevention of oxidative damage-related conditions |
Antimicrobial | Active against various microbial strains | Development of novel antimicrobial agents |
Anticancer | Inhibits growth of cancer cells | Cancer therapy, development of anticancer drugs |
Structure-Activity Relationships and Comparison with Similar Compounds
Chlorantholide A belongs to a family of related compounds, including Chlorantholide B, C, D, E, and F, all isolated from Chloranthus elatior. These compounds share structural similarities but differ in specific functional groups or stereochemical configurations, leading to variations in their biological activities.
Structural Comparison with Related Compounds
Comparative analysis of Chlorantholide A with related compounds such as Chlorantholide C (C15H18O3, molecular weight 246.30 g/mol) and Chlorantholide E (C15H18O5, molecular weight 278.3 g/mol) reveals structural differences that may account for their distinct biological activities. These differences include variations in the number and position of oxygen-containing functional groups, affecting their interaction with biological targets.
Table 3: Comparison of Chlorantholide A with Related Compounds
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
Chlorantholide A | C15H16O3 | 244.29 | Base structure with specific stereochemistry |
Chlorantholide C | C15H18O3 | 246.30 | Additional hydrogen atoms, different stereochemistry |
Chlorantholide E | C15H18O5 | 278.3 | Additional oxygen atoms, modified functional groups |
Research Applications and Future Directions
Chlorantholide A serves as an important compound in chemical and biological research, with various applications and potential future developments.
Current Research Applications
Chlorantholide A is currently used in research to study the structure-activity relationships of sesquiterpene lactones and their derivatives. This research contributes to the understanding of the biological activities of these compounds and their potential therapeutic applications. Additionally, Chlorantholide A serves as a model compound for the development of synthetic methodologies for complex natural products.
Future Research Directions
Future research on Chlorantholide A may focus on several areas, including:
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Development of efficient synthetic routes for Chlorantholide A and its derivatives
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Detailed investigation of the mechanisms of its biological activities
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Structure optimization to enhance specific bioactivities
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Evaluation of pharmacokinetic properties and potential drug development
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Exploration of synergistic effects with other bioactive compounds
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